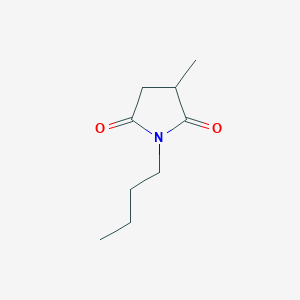

1-Butyl-3-methylpyrrolidine-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butyl-3-methylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-3-4-5-10-8(11)6-7(2)9(10)12/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXADQYJXGNHJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CC(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578035 | |

| Record name | 1-Butyl-3-methylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90608-76-7 | |

| Record name | 1-Butyl-3-methylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Kinetic Resolution:this Technique Relies on the Differential Reaction Rates of Enantiomers with a Chiral Catalyst or Reagent.libretexts.orgwhiterose.ac.ukone Enantiomer Reacts Faster, Leaving the Unreacted Starting Material Enriched in the Slower Reacting Enantiomer. the Reaction is Typically Stopped at Around 50% Conversion to Achieve High Enantiomeric Purity for Both the Product and the Remaining Substrate.whiterose.ac.ukfor C 3 Substituted Pyrrolidine 2,5 Diones, Kinetic Resolution Has Been Achieved Using Chiral Oxazaborolidine Catalysts for Asymmetric Reduction.rsc.orgbiocatalytic Methods, Employing Enzymes Like Lipases, Are Also Widely Used for the Kinetic Resolution of Pyrrolidine Derivatives.whiterose.ac.uk

Table 2: Examples of Kinetic Resolution for Pyrrolidine (B122466) Derivatives

| Method | Racemic Substrate | Chiral Reagent/Catalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Catalytic Reduction | 3-Phenylpyrrolidine-2,5-dione | Chiral Oxazaborolidine | (R)-3-Phenylpyrrolidin-2,5-dione | >95% (recovered SM) | rsc.org |

Comprehensive Spectroscopic and Structural Characterization of 1 Butyl 3 Methylpyrrolidine 2,5 Dione and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

No published data containing ¹H NMR, ¹³C NMR, two-dimensional NMR, or solid-state NMR analyses for 1-Butyl-3-methylpyrrolidine-2,5-dione could be found.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

No published high-resolution mass spectrometry data for this compound is available.

Vibrational Spectroscopy: Infrared (IR) Studies

No published infrared spectroscopy data for this compound could be located.

X-ray Crystallography for Absolute Stereochemistry and Conformation Elucidation

No published X-ray crystallography data or crystal structure for this compound is available.

Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) is a critical aspect of stereoselective synthesis and the characterization of chiral molecules such as this compound. Chiroptical spectroscopic methods are powerful, non-destructive techniques that provide information on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are particularly valuable for quantifying the excess of one enantiomer over the other in a sample. The principal chiroptical techniques include Circular Dichroism (CD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD).

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A non-racemic sample of a chiral compound will exhibit a characteristic CD spectrum with positive or negative peaks (Cotton effects) at specific wavelengths, corresponding to its electronic transitions. The intensity of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess.

For a given enantiomer, the CD spectrum is unique. Its mirror-image counterpart, the other enantiomer, will produce a CD spectrum of equal magnitude but opposite sign. A racemic mixture, having equal concentrations of both enantiomers, will have a net zero CD signal. This principle forms the basis for determining the enantiomeric excess of a sample. By measuring the CD signal of a sample with an unknown enantiomeric ratio and comparing it to the signal of a pure enantiomer under the same conditions, the enantiomeric excess can be calculated using the following relationship:

ee (%) = ([Δεsample] / [Δεpure enantiomer]) × 100

Where Δε is the molar circular dichroism.

In the context of this compound, the chromophore responsible for the CD signal is the dione (B5365651) functionality within the pyrrolidine (B122466) ring. The electronic transitions of the carbonyl groups, when perturbed by the chiral center at the 3-position, will give rise to a characteristic CD spectrum.

Illustrative CD Data for Enantiomeric Excess Determination

| Sample Description | Molar Ellipticity [θ] at λmax (deg·cm2·dmol-1) | Calculated Enantiomeric Excess (%) |

| Pure (R)-1-Butyl-3-methylpyrrolidine-2,5-dione | +5000 | 100% (R) |

| Pure (S)-1-Butyl-3-methylpyrrolidine-2,5-dione | -5000 | 100% (S) |

| Sample A | +2500 | 50% (R) |

| Sample B | -4000 | 80% (S) |

| Sample C | 0 | 0% (Racemic) |

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion is the measurement of the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD spectra of enantiomers are mirror images of each other. The phenomenon of the Cotton effect is also observed in ORD, where the specific rotation undergoes a rapid change in the vicinity of an absorption band.

The enantiomeric excess can be determined by comparing the specific rotation of a sample at a particular wavelength (often the sodium D-line at 589 nm, though measurements at the maxima or minima of the Cotton effect are more sensitive) to the specific rotation of the pure enantiomer.

ee (%) = ([α]sample / [α]pure enantiomer) × 100

Where [α] is the specific rotation at a given wavelength and temperature. ORD is a classical method that has been somewhat superseded by CD for stereochemical analysis due to the latter's greater resolution of individual electronic transitions.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism measures the differential absorption of left and right circularly polarized infrared light, corresponding to the vibrational transitions within a molecule. VCD offers a more detailed stereochemical insight compared to electronic CD, as it probes the chirality of the entire molecular framework through its vibrational modes. Each chiral molecule possesses a unique VCD spectrum, which is a rich source of structural information.

For the determination of enantiomeric excess, the principle is analogous to that of electronic CD. The intensity of a VCD band is proportional to the enantiomeric excess. The VCD spectra of enantiomers are of equal magnitude and opposite sign. This technique is particularly advantageous for molecules that lack a strong UV-Vis chromophore, which is necessary for electronic CD. In the case of this compound, VCD can provide detailed information about the conformation and absolute configuration of the chiral center and the surrounding alkyl groups.

The determination of enantiomeric excess using VCD involves creating a calibration curve by plotting the intensity of a specific VCD band against known enantiomeric excesses. The ee of an unknown sample can then be determined from this curve. The accuracy of this method can be very high, often with an error of less than 1-2%.

Hypothetical VCD Data for Calibration

The following table provides an example of data that could be generated to create a calibration curve for the VCD analysis of this compound, using a prominent vibrational band.

| Known Enantiomeric Excess (%) of (R)-enantiomer | VCD Intensity (ΔA x 10-5) at a specific wavenumber (cm-1) |

| 100 | 10.0 |

| 75 | 7.5 |

| 50 | 5.0 |

| 25 | 2.5 |

| 0 | 0.0 |

| -25 (25% of S) | -2.5 |

| -50 (50% of S) | -5.0 |

| -75 (75% of S) | -7.5 |

| -100 (100% of S) | -10.0 |

Mechanistic Investigations of Reactions Involving Pyrrolidine 2,5 Dione Scaffolds

Elucidation of Cyclization Reaction Mechanisms

The formation of the pyrrolidine-2,5-dione ring is a fundamental process, and its mechanism has been the subject of computational studies. One such study focused on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin, which involves a Michael addition, a Nef-type rearrangement, and a final cyclization step to form the pyrrolidine (B122466) ring. jcsp.org.pk

A key step in this specific synthetic route is the opening of a lactone ring, which requires an activation energy of 84.9 kJ mol⁻¹. jcsp.org.pk The entire process underscores the intricate series of steps and energy considerations involved in the formation of the pyrrolidine-2,5-dione scaffold.

| Reaction Step | Activation Energy (kJ mol⁻¹) |

|---|---|

| Tautomerization for Cyclization | 178.4 |

| Cyclization (Protonated) | 11.9 |

| Lactone Ring Opening | 84.9 |

Understanding Imide Ring-Opening and Ring-Closing Equilibrium Dynamics

The stability of the imide ring in pyrrolidine-2,5-diones is not absolute, and it can undergo ring-opening, particularly under hydrolytic conditions. The equilibrium between the closed-ring imide and the open-ring amic acid is influenced by several factors, including the substituents on the nitrogen atom and the pyrrolidine ring, as well as the pH of the medium.

Studies on N-substituted maleimides, which are structurally related to pyrrolidine-2,5-diones, have shown that electron-withdrawing substituents on the nitrogen atom can significantly accelerate the rate of ring-opening hydrolysis. This is a critical consideration in fields like bioconjugation, where the stability of the linkage is paramount.

The hydrolysis of succinimide (B58015), the parent compound of this class, has been studied in highly alkaline medium. The kinetics of this process are complex and suggest that both the ionized and un-ionized forms of the succinimide are involved in the hydrolysis mechanism. The rate-determining steps are believed to be the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of both the ionized and un-ionized succinimide, as well as the attack of water on the carbonyl carbon of the ionized form, leading to the formation of a tetrahedral intermediate.

Mechanistic Pathways of Nucleophilic Additions (e.g., Michael Addition)

The carbon-carbon double bond in maleimides, a substructure within the broader class of pyrrolidine-2,5-diones, is susceptible to nucleophilic attack, most notably through the Michael addition reaction. semanticscholar.org This reaction is a conjugate addition where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. semanticscholar.org

The mechanism of the Michael addition typically involves three main steps:

Deprotonation: A base removes a proton from the nucleophile to generate a more potent carbanion or enolate. frontiersin.orgnih.gov

Nucleophilic Attack: The generated nucleophile attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-carbon bond and an enolate intermediate. frontiersin.orgnih.gov

Protonation: The enolate intermediate is then protonated by a proton source, such as the conjugate acid of the base used in the first step or the solvent, to yield the final adduct. frontiersin.orgnih.gov

In the context of pyrrolidine-2,5-dione scaffolds, the double bond of a maleimide (B117702) precursor is the Michael acceptor. Various nucleophiles, including thiols, amines, and carbanions, can act as Michael donors. The stereochemistry of the resulting product is an important aspect of these reactions and can often be controlled by the choice of catalyst and reaction conditions.

A mechanistic study of thiol addition to N-methylmaleimide in water has identified three potential pathways: a stepwise addition with rate-limiting nucleophilic attack, a stepwise addition with rate-limiting proton transfer, and a concerted addition where nucleophilic attack and proton transfer occur simultaneously. For alkyl thiolates, the reaction proceeds via the first pathway, characterized by a βnucRS− value of 0.4 and significant ionic strength effects. In contrast, aryl thiolate addition is more consistent with the latter two pathways.

Proposed Mechanisms for Catalyzed Reactions (e.g., Stetter, Wittig, Hydroarylation)

The pyrrolidine-2,5-dione scaffold can participate in a variety of catalyzed reactions, which are essential for the synthesis of more complex molecules.

Stetter Reaction: The Stetter reaction is a 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophilic catalyst such as a thiazolium salt or a cyanide ion. unina.it This reaction is an example of umpolung, where the normal electrophilic character of the aldehyde carbonyl carbon is reversed to a nucleophilic character. unina.it The proposed mechanism involves the formation of a Breslow intermediate from the aldehyde and the N-heterocyclic carbene (NHC) catalyst. This intermediate then undergoes a Michael-type addition to the α,β-unsaturated acceptor, such as a maleimide derivative. Subsequent proton transfer and elimination of the catalyst yield the 1,4-dicarbonyl product. N-substituted itaconimides have been shown to be effective substrates in NHC-catalyzed Stetter reactions with aromatic aldehydes, affording valuable succinimide derivatives.

Wittig Reaction: The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). The classical mechanism involves the nucleophilic addition of the ylide to the carbonyl group to form a betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane. This four-membered ring intermediate subsequently decomposes to yield the alkene and a phosphine (B1218219) oxide, the latter being the thermodynamic driving force for the reaction. While the carbonyl groups of the pyrrolidine-2,5-dione ring are generally less reactive than aldehydes or ketones, under specific conditions, they could potentially undergo olefination via a Wittig-type reaction, although specific examples involving 1-Butyl-3-methylpyrrolidine-2,5-dione were not found in the surveyed literature.

Hydroarylation: Hydroarylation involves the addition of a C-H bond of an arene across a C-C multiple bond. Transition metal catalysis, particularly with rhodium and ruthenium, has been effectively employed for the hydroarylation of maleimides. The proposed mechanism for a Rh(III)-catalyzed hydroarylation of a maleimide with a 2-arylindazole involves C-H activation of the arene, coordination of the maleimide to the metal center, migratory insertion of the alkene into the Rh-C bond, and subsequent protonolysis to release the product and regenerate the catalyst. Similarly, Ru(II)-catalyzed hydroarylation of maleimides with carboxylic acids has been reported, proceeding through a weak carboxylate-directed ortho-C–H alkylation followed by decarboxylation.

Solvent Effects and Reaction Kinetic Studies

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. For reactions involving pyrrolidine-2,5-dione scaffolds, solvent polarity, viscosity, and the ability to form hydrogen bonds are critical parameters.

Kinetic studies on the acid-catalyzed hydrolysis of N-(4-substitutedaryl) succinimides have shown that the reaction mechanism can be influenced by the nature of the acid and the substituents on the aryl ring. The observed catalytic order of strong acids (HCl > H2SO4 > HClO4) is characteristic of an A-2 mechanism, where a water molecule is involved in the rate-determining step.

The effect of solvent polarity on reaction rates can be understood by considering the relative stabilization of the reactants and the transition state. For a reaction proceeding through a polar transition state, a more polar solvent will typically increase the reaction rate by stabilizing the transition state more than the reactants. Conversely, for reactions with a less polar transition state, an increase in solvent polarity may decrease the rate.

While specific kinetic data for reactions of this compound in various solvents is not extensively documented in the reviewed literature, the general principles of physical organic chemistry suggest that both the N-butyl and the 3-methyl groups will influence the solubility and the solvation of the molecule, thereby affecting reaction kinetics. The butyl group, being nonpolar, will enhance solubility in less polar solvents, while the polar dione (B5365651) moiety will interact favorably with polar solvents. The interplay of these factors will determine the optimal solvent for a given transformation.

Computational and Theoretical Studies on 1 Butyl 3 Methylpyrrolidine 2,5 Dione and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic nature of molecules. jocpr.com DFT methods, such as the B3LYP functional combined with basis sets like 6-311++G(d,p), have been effectively used to study the structure, energies, and spectral properties of succinimide (B58015) analogues like N-methyl-succinimide. jocpr.comresearchgate.net These studies provide a reliable framework for analyzing 1-Butyl-3-methylpyrrolidine-2,5-dione.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov For pyrrolidine-2,5-dione derivatives, the HOMO is typically localized on the dione (B5365651) system, while the LUMO is distributed across the ring, and the energy gap indicates the potential for charge transfer within the molecule. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to identify reactive sites. These maps visualize the charge distribution, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). nih.gov For this compound, the oxygen atoms of the carbonyl groups are expected to be the most electron-rich sites, while the carbonyl carbons are electron-deficient.

Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.com

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -7.0 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.5 eV | Indicates chemical reactivity and stability nih.gov |

| Dipole Moment | ~2.5 D | Measures molecular polarity |

| Chemical Hardness (η) | 2.75 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 1.5 eV | Propensity to accept electrons |

Table 1: Illustrative electronic properties of this compound calculated using DFT, based on studies of analogous compounds. jocpr.comnih.gov

Conformational Analysis and Energy Minimization Studies

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. Computational methods are used to explore the potential energy surface by systematically rotating the molecule's single bonds, such as those in the N-butyl group. researchgate.net

For the five-membered pyrrolidine-2,5-dione ring, studies on analogues show that it can adopt non-planar conformations, typically described as "envelope" or "twist" forms, to relieve ring strain. researchgate.net The positions of the butyl and methyl substituents influence the preferred ring pucker.

Energy minimization studies are performed on various starting geometries to locate the stable conformers (local minima on the energy landscape). nih.gov The relative energies of these conformers are calculated, and their population at a given temperature can be estimated using the Boltzmann distribution factor. researchgate.net For this compound, the primary degrees of freedom include the rotation around the N-C1 and subsequent C-C bonds of the butyl chain, as well as the orientation of the methyl group. The lowest-energy conformer is typically one that minimizes steric hindrance between the alkyl substituents and the carbonyl groups.

| Conformer | Dihedral Angle (τ N-C-C-C) | Relative Energy (ΔE, kcal/mol) | Boltzmann Population (%) |

| Anti (trans) | ~180° | 0.00 | ~70% |

| Gauche (+) | ~+60° | 0.80 | ~15% |

| Gauche (-) | ~-60° | 0.80 | ~15% |

Table 2: Hypothetical conformational analysis results for the N-butyl group of this compound, showing the relative stability of different rotamers. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While energy minimization identifies static, low-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. monash.edu MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent) at a given temperature. nih.gov

For this compound, an MD simulation can be used to study the flexibility of the butyl chain, the puckering dynamics of the pyrrolidine (B122466) ring, and the stability of its various conformations in solution. Key parameters analyzed from an MD trajectory include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). monash.edu

| Molecular Region | Average RMSF (Å) (Illustrative) | Interpretation |

| Pyrrolidine-dione Ring | 0.5 - 0.8 | Structurally rigid core |

| C3-Methyl Group | 0.9 - 1.2 | Moderate flexibility |

| N-Butyl Chain (C1-C2) | 1.0 - 1.5 | Moderate flexibility near the ring |

| N-Butyl Chain (C3-C4) | 1.6 - 2.5 | High flexibility at the chain terminus |

Table 3: Illustrative Root Mean Square Fluctuation (RMSF) values from a hypothetical MD simulation of this compound, indicating the relative flexibility of different regions. monash.edu

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms, predicting the feasibility of synthetic routes, and understanding the factors that control reaction outcomes. nih.gov By modeling the reaction pathway, researchers can identify intermediates and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate. nih.gov

For reactions involving pyrrolidine-2,5-diones, such as their synthesis or subsequent modification, DFT calculations can be used to map the potential energy surface (PES). nih.govnih.gov For instance, modeling the N-alkylation of 3-methylsuccinimide with 1-bromobutane (B133212) would involve locating the SN2 transition state structure. Computational analysis can determine whether a reaction is under kinetic or thermodynamic control by comparing the activation energies of competing pathways. nih.gov

Transition state analysis provides a three-dimensional view of the geometry and electronic structure of the fleeting TS, which is not directly observable experimentally. nih.gov This information is critical for understanding how catalysts work and for designing more efficient synthetic processes.

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (3-methylsuccinimide + bromobutane) | 0.0 |

| TS | Transition State | +25.0 (ΔG‡) |

| I | Intermediate | -5.0 |

| P | Products (this compound + HBr) | -15.0 (ΔGrxn) |

Table 4: A hypothetical reaction energy profile for the synthesis of this compound, detailing the calculated relative free energies of species along the reaction coordinate. nih.govnih.gov

In Silico Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, aiding in the structural characterization and identification of molecules. These in silico spectra serve as a valuable reference for interpreting experimental data. nih.gov

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. jocpr.com By analyzing the computed vibrational modes, specific peaks in an experimental IR or Raman spectrum can be assigned to the stretching or bending of specific bonds, such as the characteristic C=O stretches of the dione group or the C-H bends of the alkyl chains. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. researchgate.net This is achieved by calculating the magnetic shielding tensor for each nucleus in the optimized molecular geometry. Comparing calculated shifts with experimental data can help confirm the structure and assign resonances, especially for complex molecules.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. For pyrrolidine-2,5-dione systems, these calculations can predict the n→π* and π→π* transitions associated with the carbonyl chromophores. nih.gov

| Spectroscopic Data | Predicted Value (Illustrative) | Corresponding Functional Group/Transition |

| IR Frequency | 1710, 1780 cm-1 | Symmetric & Asymmetric C=O stretch |

| 1H NMR Shift | 3.5 ppm (triplet) | -N-CH2 - (Butyl) |

| 13C NMR Shift | 178 ppm | C =O (Carbonyl) |

| UV-Vis λmax | 220 nm | π→π* transition |

Table 5: Examples of in silico predicted spectroscopic data for this compound based on computational studies of related structures. jocpr.comresearchgate.netnih.gov

Advanced Derivatization and Chemical Functionalization of the Pyrrolidine 2,5 Dione Core

Strategic Modifications at the N-1 Nitrogen Atom

Alternative synthetic strategies offer broader access to N-substituted derivatives. The Mitsunobu reaction, for instance, allows for the N-alkylation of the parent imide (e.g., 3-methylsuccinimide) with an alcohol. Direct N-alkylation of the imide using alkyl halides in the presence of a base is another common and effective method. These methods are particularly useful for introducing functionalized alkyl chains that can serve as handles for further chemical modifications. For example, an alkyl halide bearing a terminal azide (B81097) or alkyne could be used to install a "click chemistry" handle at the N-1 position.

Recent advancements have also focused on greener synthetic conditions. One such method describes the synthesis of N-alkyl and N-aryl succinimides by reacting succinic acid with primary amines in hot water, eliminating the need for organic solvents and catalysts.

| Modification Strategy | Reagents | Description | Reference |

| Amine Condensation | Substituted Succinic Anhydride (B1165640), Primary Amine (e.g., n-Butylamine) | A direct, high-yielding method to form the imide ring with the desired N-substituent. | |

| Mitsunobu Reaction | Imide, Alcohol, Triphenylphosphine, Diethyl azodicarboxylate (DEAD) | Allows for the introduction of various alkyl groups from corresponding alcohols under mild conditions. | |

| Direct Alkylation | Imide, Alkyl Halide, Base (e.g., K₂CO₃, Cs₂CO₃) | A versatile method for attaching primary and secondary alkyl chains to the nitrogen atom. | |

| Green Synthesis | Succinic Acid, Primary Amine, Hot Water | An environmentally benign, catalyst-free method for synthesizing N-substituted succinimides. |

Regioselective Functionalization at the C-3 Position

The C-3 position of the pyrrolidine-2,5-dione scaffold is a key site for introducing diversity, as substituents at this position can significantly influence the molecule's biological activity. In many anticonvulsant agents based on this scaffold, the nature of the C-3 substituent (e.g., methyl, isopropyl, benzhydryl) is a critical determinant of efficacy and mechanism of action.

The most straightforward method for introducing a specific substituent at the C-3 position is to begin the synthesis with a correspondingly substituted starting material, such as 2-methylsuccinic acid or its anhydride. This approach ensures complete regiocontrol.

For further derivatization of a pre-formed pyrrolidine-2,5-dione, functionalization strategies can be employed. A powerful method involves the Michael addition of nucleophiles to the corresponding N-substituted maleimide (B117702) (the unsaturated analog). For example, the reaction of N-butyl-2-methylmaleimide with various nucleophiles would lead to the introduction of a new substituent at the C-3 position. Research has shown the synthesis of various cycloalkyl, alkyl, and aryl carbonyl derivatives through the Michael addition of ketones to N-substituted maleimides. This reaction adds a functionalized side chain to the C-3 carbon, creating a more complex 1,3-disubstituted pyrrolidine-2,5-dione.

| Functionalization Approach | Precursor/Reagent | Resulting C-3 Substituent | Reference |

| Synthesis from Substituted Precursor | 2-Methylsuccinic Anhydride | Methyl | |

| Synthesis from Substituted Precursor | 2-Isopropylsuccinic Acid | Isopropyl | |

| Synthesis from Substituted Precursor | 2-Benzhydrylsuccinic Acid | Benzhydryl | |

| Michael Addition | N-Substituted Maleimide + Ketone | Alkyl/Aryl Carbonyl Group |

Introduction of Diverse Substituents at the C-4 Position

While the C-3 position is frequently modified, the introduction of substituents at the C-4 position offers another avenue for creating structural diversity. Similar to C-3 functionalization, the most common strategy for C-4 substitution is to utilize a starting material that already contains the desired functionality, such as a 2,3-disubstituted succinic acid.

A highly effective method for functionalizing both the C-3 and C-4 positions simultaneously is the Diels-Alder reaction. This [4+2] cycloaddition reaction typically uses an N-substituted maleimide as the dienophile, which reacts with a conjugated diene. The reaction creates a bicyclic adduct where the new substituents, originating from the diene, are located on the carbon atoms that correspond to the C-3 and C-4 positions of the resulting succinimide (B58015) ring. For example, the reaction of N-butylmaleimide with 2,3-dimethyl-1,3-butadiene (B165502) would yield a product with methyl groups at both the C-3 and C-4 positions. This powerful reaction allows for the stereocontrolled introduction of complex and diverse functionalities.

| Diels-Alder Reaction | |||

| Dienophile | Diene | Resulting C-3/C-4 Substituents | Reference |

| N-Phenylmaleimide | Furan | Fused oxabicyclic ring system | |

| N-(4-chlorophenyl)maleimide | 2,5-Dimethylfuran | Fused oxabicyclic ring with two methyl groups | |

| Azo-Maleimides | Furan | Fused oxabicyclic ring system |

Formation of Heterocyclic Fused Systems and Macrocycles

Building upon the pyrrolidine-2,5-dione core to create more complex molecular architectures like fused systems and macrocycles is a significant area of research. These larger structures can access different biological targets and exhibit unique material properties.

As discussed previously, the Diels-Alder reaction is a premier method for constructing fused heterocyclic systems. Beyond this, other cycloaddition reactions are also employed. For instance, 1,3-dipolar cycloadditions between isoquinolinium N-ylides and dienophiles can produce complex, functionalized heptacyclic pyrrolo[2,1-a]isoquinolines.

Multi-component reactions (MCRs) combined with subsequent intramolecular cyclizations provide an efficient pathway to fused systems. One reported strategy involves a three-component reaction of a 2-bromobenzaldehyde, a maleimide, and an amino ester to generate a highly functionalized pyrrolidine (B122466) adduct. This intermediate can then undergo a one-pot N-allylation followed by an intramolecular Heck reaction to yield pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines.

The incorporation of the pyrrolidine-2,5-dione scaffold into macrocycles is another advanced derivatization strategy. Macrocyclization can enhance the stability and membrane permeability of peptides and other molecules. This can be achieved by synthesizing a derivative of 1-Butyl-3-methylpyrrolidine-2,5-dione that has reactive handles on the N-1 or C-3 substituents, which can then be linked together to form a large ring.

| Synthetic Strategy | Key Reaction | Resulting Structure | Reference |

| Cycloaddition | Diels-Alder Reaction | Bicyclic adducts | |

| Cycloaddition | 1,3-Dipolar Cycloaddition | Fused polycyclic pyrrolidines | |

| MCR / Intramolecular Cyclization | Heck Reaction | Pyrrolo[2,1-a]isoquinolines | |

| Macrocyclization | Ring-Closing Metathesis, Lactamization, etc. | Macrocycles containing the pyrrolidinedione core |

Development of Bioconjugation and Click Chemistry Derivatives

Bioconjugation is the covalent linking of molecules to biomolecules such as proteins or nucleic acids. The pyrrolidine-2,5-dione scaffold, particularly its unsaturated maleimide form, is a cornerstone of modern bioconjugation chemistry.

The thiol-maleimide reaction is one of the most widely used methods for site-specifically modifying proteins. This reaction involves a Michael addition where the thiol group of a cysteine residue attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether bond. The reaction is highly efficient and chemoselective for thiols at physiological pH (6.5-7.5). To utilize this chemistry starting from this compound, one would typically use its unsaturated precursor, 1-butyl-3-methylmaleimide.

The thiol-maleimide reaction is often considered a "click" reaction. "Click chemistry" describes a class of reactions that are high-yielding, modular, and create byproducts that are easily removed. The thiol-maleimide reaction fits these criteria, making it a powerful tool in the click chemistry toolbox for bioconjugation.

To expand the utility of the this compound core for other types of click chemistry, functional groups like azides or terminal alkynes can be incorporated into the structure. This is most readily achieved by modifying the N-butyl substituent. For example, starting with 4-azido-1-butylamine or 4-pentyn-1-amine (B190168) in the initial condensation step would yield a pyrrolidine-2,5-dione derivative poised for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), another canonical click reaction. This allows the core structure to be conjugated to a vast array of molecules and materials.

| Bioconjugation / Click Chemistry Strategy | Reactive Groups | Application | Reference |

| Thiol-Maleimide Reaction | Maleimide + Thiol (Cysteine) | Protein labeling, antibody-drug conjugates (ADCs) | |

| Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | General bioconjugation, material functionalization | |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DIBO) | Copper-free bioconjugation in living systems | |

| Inverse-Electron-Demand Diels-Alder | Tetrazine + Strained Alkene (e.g., TCO) | Fast and bioorthogonal ligation |

Applications of Pyrrolidine 2,5 Dione and Its Derivatives in Synthetic Organic Chemistry

Utilization as Key Intermediates in Total Synthesis

The pyrrolidine-2,5-dione scaffold is a valuable structural motif found in a multitude of biologically active natural products and pharmaceuticals. nih.gov Consequently, its derivatives, including 1-Butyl-3-methylpyrrolidine-2,5-dione, serve as crucial intermediates in the total synthesis of these complex molecules. The inherent reactivity of the dione (B5365651) system, coupled with the potential for stereochemical control at the substituted positions, makes these compounds versatile building blocks for constructing intricate molecular architectures.

One of the prominent applications of pyrrolidine-2,5-dione derivatives is in the synthesis of alkaloids. For instance, substituted pyrrolidines are central fragments in various natural products, and their synthesis often proceeds through the reduction of corresponding lactams, highlighting the importance of pyrrolidine-2,5-dione precursors. nih.gov The total synthesis of various alkaloids has been achieved using strategies that employ pyrrolidine (B122466) derivatives as key synthons.

Furthermore, the pyrrolidine-2,5-dione ring can be strategically opened or modified to introduce new functionalities, enabling the construction of diverse molecular frameworks. This versatility is paramount in the multi-step sequences characteristic of total synthesis, where precise control over chemical transformations is essential.

Role as Chiral Building Blocks in Asymmetric Synthesis

Chiral pyrrolidine-2,5-dione derivatives are of paramount importance in asymmetric synthesis, where the goal is to produce enantiomerically pure compounds. mdpi.com The stereocenters present on the pyrrolidine ring can effectively direct the stereochemical outcome of subsequent reactions, making them valuable chiral auxiliaries and building blocks.

The synthesis of enantioenriched 2,5-disubstituted pyrrolidines, which are significant in both metal catalysis and organocatalysis, often utilizes chiral precursors. mdpi.com These chiral pyrrolidine scaffolds can be derived from the chiral pool, such as amino acids, or synthesized through asymmetric catalytic methods. For example, the asymmetric synthesis of cis- and trans-2,5-disubstituted pyrrolidines has been accomplished using 3-oxo pyrrolidine 2-phosphonates, demonstrating a pathway to enantiomerically pure products. osaka-u.ac.jp

The application of these chiral building blocks extends to the synthesis of a wide range of molecules with specific stereochemical requirements, including pharmaceuticals and natural products. The ability to introduce and maintain chirality throughout a synthetic sequence is a cornerstone of modern organic synthesis, and chiral pyrrolidine-2,5-diones play a vital role in this endeavor.

Precursors for Complex Heterocyclic Architectures

Pyrrolidine-2,5-diones are versatile precursors for the synthesis of more complex heterocyclic architectures. nih.govresearchgate.net The reactive nature of the carbonyl groups and the methylene (B1212753) protons allows for a variety of chemical transformations, leading to the formation of fused and spirocyclic ring systems.

One common strategy involves the condensation of pyrrolidine-2,5-diones with various bifunctional reagents to construct fused heterocyclic systems. For example, they have been used in the synthesis of pyrrolo[3,4-c]pyrazole, pyrrolo[3,4-c]1,4-diazepine, and pyrrolo[3,4-f]1,5-diazocine derivatives. ekb.eg The reactivity of the dione moiety can be harnessed to participate in cyclization reactions, leading to the formation of new rings fused to the pyrrolidine core.

Furthermore, ring contraction and expansion reactions of pyrrolidine-2,5-dione derivatives provide access to other heterocyclic systems. For instance, under certain conditions, these compounds can be transformed into furan-2,3-dione, furo[3,4-c]pyridine, and pyrrolo[3,4-c]pyridine derivatives. ekb.eg The ability to serve as a scaffold for the construction of such a diverse array of heterocyclic compounds underscores the synthetic utility of pyrrolidine-2,5-diones.

Integration into Polymer Synthesis and Material Science Research

The pyrrolidine-2,5-dione moiety can be incorporated into polymer backbones to impart specific properties to the resulting materials. This is often achieved through the polymerization of N-substituted maleimides, which are unsaturated precursors to the saturated pyrrolidine-2,5-dione structure. The thermal stability and mechanical properties of polymers can be significantly influenced by the presence of these cyclic imide units. uctm.edu

Polymaleimides and their copolymers are recognized as high-performance polymers with applications as electric insulators, enamels, and protective coatings due to their heat resistance. uctm.edu The synthesis of polymers from N-substituted maleimide (B117702) derivatives allows for the introduction of various functional groups, thereby tuning the properties of the final material. For example, N-[4-N'-((4-methoxyphenyl)aminocarbonyl)phenyl]maleimide has been synthesized and polymerized to create thermally stable polymers. uctm.edu

Moreover, the incorporation of pyrrolidone units into porous microspheres has been explored to enhance their effectiveness in applications such as separation technologies and catalysis. mdpi.com The synthesis of crosslinked porous polymers from N-vinyl-2-pyrrolidone, a related lactam, demonstrates the utility of incorporating such nitrogen-containing rings into polymeric materials to introduce polarity and chemical reactivity.

Development of Novel Catalytic Systems (e.g., Organocatalysts, Ligands)

In recent years, chiral pyrrolidine derivatives have emerged as a privileged class of organocatalysts, capable of promoting a wide range of asymmetric transformations with high efficiency and enantioselectivity. tandfonline.comebi.ac.uk The pyrrolidine scaffold provides a rigid framework for the precise positioning of catalytic groups, enabling effective stereochemical control.

Pyrrolidine-based organocatalysts, often derived from proline, have been successfully employed in various asymmetric reactions, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. tandfonline.comresearchgate.net The development of new pyrrolidine-based organocatalysts with bulky substituents has been shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. uctm.edu

The versatility of the pyrrolidine ring allows for the synthesis of a diverse library of organocatalysts with tunable steric and electronic properties. This tunability is crucial for optimizing catalyst performance for specific reactions. Furthermore, pyrrolidine derivatives can also serve as chiral ligands in metal-catalyzed asymmetric reactions, further expanding their utility in catalysis. The design and synthesis of novel pyrrolidine-based catalytic systems continue to be an active area of research, driven by the demand for efficient and selective methods for the synthesis of chiral molecules. ebi.ac.uk

Emerging Research Trends and Future Prospects in 1 Butyl 3 Methylpyrrolidine 2,5 Dione Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly central to modern synthetic design, emphasizing the reduction of waste, energy consumption, and the use of hazardous substances. Atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a key metric in this paradigm. rsc.org For 1-Butyl-3-methylpyrrolidine-2,5-dione, research is shifting away from classical multi-step syntheses that may generate significant waste towards more streamlined and environmentally benign methodologies.

Key strategies in developing sustainable routes include:

Catalytic Processes: Utilizing catalytic rather than stoichiometric reagents minimizes waste. For instance, the synthesis of substituted pyrrolidine-2,5-diones can be achieved via catalytic Michael additions, which are highly efficient. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with alternatives like water, ionic liquids, or supercritical fluids is a major focus. The synthesis of related dione (B5365651) structures has been successfully demonstrated in ionic liquids, which can often be recycled. researchgate.net

Renewable Feedstocks: Future research aims to derive the building blocks for this compound from renewable biomass sources instead of petrochemicals.

Table 1: Comparison of Synthetic Approaches for Pyrrolidine-2,5-dione Analogs

| Feature | Traditional Synthesis (e.g., Stoichiometric) | Green/Atom-Economical Synthesis |

|---|---|---|

| Reagents | Often requires stoichiometric amounts of reagents and harsh conditions. | Employs catalytic amounts of reagents, often under milder conditions. nih.gov |

| Atom Economy | Lower, as byproducts are often formed (e.g., in condensation reactions). rsc.org | Higher, with addition reactions (e.g., cycloadditions, Michael additions) being ideal. nih.gov |

| Solvent Use | High consumption of volatile and often toxic organic solvents. | Reduced solvent use or employment of greener alternatives like ionic liquids. researchgate.net |

| Waste Generation | Significant, including reagent byproducts and solvent waste. | Minimized through catalytic cycles and one-pot procedures. rsc.org |

| Energy Input | May require high temperatures and prolonged reaction times. | Often proceeds at lower temperatures, sometimes aided by microwave irradiation. researchgate.net |

Exploration of Unconventional Reactivity Patterns

While the classical reactivity of the pyrrolidine-2,5-dione core is well-understood, emerging research seeks to uncover and exploit novel reaction pathways. This involves subjecting this compound to unconventional conditions or reagents to access new chemical space and create molecules with unique architectures.

Areas of exploration include:

Photochemistry: The use of light to induce reactions can lead to transformations that are inaccessible through thermal methods. Photochemical cycloadditions or ring contractions could yield novel derivatives of the parent dione.

Electrochemistry: Employing electrical current to drive redox reactions offers a reagent-free method for functionalization, promoting sustainability and precise control over reactivity.

Homo-Diels-Alder Reactions: The pyrrolidine-2,5-dione moiety is related to powerful dienophiles like N-substituted maleimides used in cycloaddition reactions. Exploring its participation in less common cycloadditions, such as the homo-Diels-Alder reaction, could produce unique, strained heterocyclic compounds. mdpi.com

Ring-Restructuring Reactions: Investigating reactions that lead to the expansion or contraction of the five-membered ring could provide access to different heterocyclic systems, starting from the readily available this compound scaffold.

The presence of the N-butyl and C-methyl groups on the core structure can be expected to influence steric and electronic factors, potentially modulating these unconventional reactivity patterns in unique ways compared to other substituted diones.

Integration with Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, is revolutionizing chemical synthesis, particularly in the pharmaceutical industry. jst.org.innih.gov Integrating the synthesis of this compound into flow systems offers numerous advantages over traditional batch processing. polimi.it

Key Benefits of Flow Chemistry:

Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling reactive intermediates or running highly exothermic reactions. acs.org

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to higher yields, better selectivity, and improved reproducibility.

Rapid Optimization: Automated flow systems allow for the rapid screening of numerous reaction conditions (e.g., temperature, residence time, reagent ratios) to quickly identify the optimal parameters.

Scalability: Scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the challenges of scaling up batch reactors. nih.gov

A hypothetical flow synthesis of this compound could involve pumping solutions of methylsuccinic anhydride (B1165640) and n-butylamine through a heated reactor coil, allowing for rapid and efficient ring formation under optimized conditions. This approach, combined with in-line purification and analysis, paves the way for the automated, on-demand synthesis of the compound and its derivatives.

Advanced Computational Design and Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and chemical research. ebi.ac.uk For this compound, in silico methods are being used to predict its properties, guide the design of new derivatives, and understand its behavior at a molecular level.

Applications of Computational Chemistry:

Molecular Modeling and Docking: Computational tools can predict how this compound and its analogs might interact with biological targets like enzymes or receptors, guiding the design of new therapeutic agents. ebi.ac.uk

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can elucidate the transition states and energy profiles of synthetic reactions, helping to explain observed reactivity and optimize conditions for higher yields and selectivity. beilstein-journals.orgresearchgate.net

Prediction of Physicochemical Properties: Properties such as solubility, stability, and lipophilicity can be calculated, allowing for the in silico screening of potential drug candidates before they are synthesized, saving time and resources.

Crystal Structure Prediction: Computational methods can predict how molecules will pack in a solid state, which is crucial for understanding polymorphism and for the design of crystalline materials. researchgate.net

Table 2: Key Parameters Investigated via Computational Chemistry for Pyrrolidine-2,5-dione Systems

| Computational Method | Parameter/Application | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | HOMO-LUMO energy gap, molecular electrostatic potential, reaction energy profiles. researchgate.net | Predicts reactivity, stability, and the most likely pathways for synthesis and reactions. researchgate.net |

| Molecular Docking | Binding affinity, interaction modes with protein targets. | Guides the design of derivatives for specific biological applications. ebi.ac.uk |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity. | Creates predictive models to design more potent analogs. |

| Molecular Dynamics (MD) Simulation | Conformational analysis, solvent interactions, binding stability. | Provides insight into the dynamic behavior of the molecule in different environments. |

Synergistic Approaches in Material and Supramolecular Chemistry

The structural features of this compound—specifically its hydrogen bond-accepting carbonyl groups and the hydrophobic N-butyl chain—make it an interesting building block for supramolecular chemistry and materials science. Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures.

Potential Applications:

Self-Assembling Systems: The dione moiety can participate in hydrogen bonding networks, similar to other cyclic imides, which are known to form predictable solid-state structures. rsc.org The interplay between hydrogen bonding from the dione ring and van der Waals interactions from the butyl group could be exploited to design novel gels, liquid crystals, or other soft materials.

Polymer Science: this compound can be incorporated as a monomer or a pendant group in polymers. The N-butyl group can enhance solubility and processability, while the polar dione core can improve thermal stability or adhesion properties.

Crystal Engineering: By understanding and controlling the intermolecular interactions, it is possible to design crystalline materials with specific properties. The study of polymorphs of related pyrrolidine-2,5-diones reveals a rich diversity of packing arrangements driven by hydrogen bonds and other weak interactions. rsc.org This knowledge can be applied to create materials with desired optical or mechanical properties.

The synergy between the synthetic accessibility of the pyrrolidine-2,5-dione core and the principles of supramolecular design opens up possibilities for creating functional materials where the properties are dictated by the precise arrangement of individual molecules.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 1-butyl-3-methylpyrrolidine-2,5-dione, and how can structural purity be ensured?

- Methodological Answer : Synthesis often involves multi-step organic reactions, such as nucleophilic substitution or cyclization. For example, pyrrolidine-2,5-dione derivatives are synthesized via condensation of substituted amines with diesters, followed by intramolecular cyclization. Structural purity is confirmed using ¹H NMR , ¹³C NMR , and ESI-HRMS to verify molecular weight and functional group integrity. Recrystallization or column chromatography is employed to isolate high-purity products .

Q. How can the stereochemistry and electronic properties of this compound be characterized?

- Methodological Answer : X-ray crystallography resolves stereochemical configurations, while computational tools like density functional theory (DFT) predict electronic properties (e.g., HOMO-LUMO gaps). Polarimetry or chiral chromatography may be used to confirm enantiomeric purity if asymmetric synthesis is involved .

Q. What spectroscopic techniques are critical for analyzing pyrrolidine-2,5-dione derivatives?

- Methodological Answer : FT-IR identifies carbonyl stretching vibrations (~1700–1800 cm⁻¹). Mass spectrometry (MS) confirms molecular ion peaks, and 2D NMR (COSY, HSQC) maps proton-carbon correlations to resolve substituent positions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound derivatives?

- Methodological Answer : Systematic substitution at the 1-butyl or 3-methyl positions is performed to assess effects on bioactivity. For instance, replacing the butyl group with arylpiperazine moieties (as in related compounds) enhances receptor affinity. In vitro assays (e.g., enzyme inhibition, receptor binding) are paired with molecular docking to correlate structural modifications with activity changes .

Q. What strategies resolve contradictory data in biological assays for pyrrolidine-2,5-dione derivatives?

- Methodological Answer : Contradictions (e.g., varying IC₅₀ values across studies) may arise from assay conditions (pH, solvent) or impurities. Repetition under standardized protocols (e.g., OECD guidelines ) and orthogonal assays (e.g., SPR vs. fluorescence polarization) validate results. Meta-analysis of published data identifies trends obscured by experimental variability .

Q. How can computational models predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Molecular dynamics (MD) simulations and QM/MM calculations model reaction pathways. For example, the electron-deficient carbonyl groups in pyrrolidine-2,5-dione are prone to nucleophilic attack, which can be quantified using Fukui indices or electrostatic potential maps .

Q. What experimental designs validate the selectivity of pyrrolidine-2,5-dione derivatives for target enzymes or receptors?

- Methodological Answer : Competitive binding assays with labeled ligands (e.g., radioligands or fluorescent probes) measure displacement kinetics. Off-target screening against related enzymes (e.g., kinase panels) identifies selectivity. Cryo-EM or co-crystallization with target proteins provides structural insights into binding interactions .

Key Considerations

- Synthetic Reproducibility : Document reaction conditions (temperature, solvent, catalyst) meticulously to ensure reproducibility .

- Data Validation : Use triplicate measurements and statistical tools (e.g., ANOVA) to minimize variability in biological assays .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., azetidine precursors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.